Structural and Mechanistic Profiling of Diphenyldi-p-tolylphosphonium Chloride: A Technical Whitepaper
Structural and Mechanistic Profiling of Diphenyldi-p-tolylphosphonium Chloride: A Technical Whitepaper
Executive Summary
The development of targeted intracellular delivery systems relies heavily on the precise tuning of molecular lipophilicity and charge delocalization. Diphenyldi-p-tolylphosphonium chloride (CAS No. 20746-23-0)[1] represents a critical advancement in the structural optimization of quaternary phosphonium salts. By replacing two phenyl rings of the traditional tetraphenylphosphonium core with p-tolyl groups, researchers can significantly alter the molecule's thermodynamic profile. This in-depth guide explores the physicochemical properties, catalytic synthesis pathways, and advanced applications of diphenyldi-p-tolylphosphonium chloride, with a specific focus on its role as a highly efficient mitochondrial targeting vector and antimicrobial agent[2].
Chemical Structure & Physicochemical Properties
At its core, diphenyldi-p-tolylphosphonium chloride consists of a central, positively charged phosphorus atom (
The Causality of the p-Tolyl Substitution:
The standard triphenylphosphonium (
-
Hyperconjugation & Inductive Effects: The electron-donating nature of the methyl groups increases the electron density on the central phosphorus atom. This stabilizes the cationic charge, reducing the molecule's hydration energy.
-
Enhanced Lipophilicity: The additional aliphatic mass increases the octanol-water partition coefficient (LogP). Molecular dynamics simulations (umbrella sampling) demonstrate that this precise increase in lipophilicity lowers the thermodynamic barrier for transport across biological phospholipid bilayers[3].
Table 1: Physicochemical Profile
| Parameter | Specification | Mechanistic Impact |
| Chemical Name | Diphenyldi-p-tolylphosphonium chloride | - |
| CAS Number | 20746-23-0 | Standardized identification[1]. |
| Molecular Formula | Balances lipophilic bulk with cationic charge. | |
| Molecular Weight | ~402.9 g/mol | Optimal size for phase-transfer catalysis and membrane diffusion. |
| Geometry | Tetrahedral (Phosphorus center) | Delocalizes the positive charge across the aryl |
| Membrane Permeability | High (LogP optimized) | The p-tolyl groups enhance integration into the hydrophobic core of lipid bilayers compared to unsubstituted phenyls[4]. |
Synthesis & Experimental Protocols
Historically, synthesizing tetraarylphosphonium salts required harsh conditions (>130 °C) and prolonged reaction times. Modern methodologies leverage transition-metal catalysis—specifically Palladium (Pd)—to achieve high-yield cross-coupling between triarylphosphines and aryl halides under milder conditions[5].
Protocol 1: Palladium-Catalyzed Synthesis of Diphenyldi-p-tolylphosphonium Chloride
This protocol utilizes a self-validating catalytic cycle where the successful oxidative addition and reductive elimination can be monitored via the precipitation of the final salt.
Reagents: Diphenyl(p-tolyl)phosphine, p-Chlorotoluene, Palladium(II) acetate (
Step-by-Step Methodology:
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Inert Preparation: In an oven-dried Schlenk flask purged with nitrogen, combine 1.0 equivalent of diphenyl(p-tolyl)phosphine and 1.2 equivalents of p-chlorotoluene.
-
Catalyst Loading: Add 5 mol% of
to the mixture. The Pd catalyst is crucial for lowering the activation energy required to break the robust bond[5]. -
Reaction Execution: Dissolve the reagents in anhydrous benzonitrile. Heat the reaction mixture to 120 °C under continuous magnetic stirring for 24 hours.
-
Quenching & Extraction: Cool the reaction to room temperature. The reaction is quenched, and the organic layer is extracted and washed with distilled water to remove residual metallic byproducts.
-
Precipitation & Purification: Concentrate the organic layer under reduced pressure. Slowly add cold diethyl ether. The sudden drop in solvent polarity forces the diphenyldi-p-tolylphosphonium chloride to precipitate.
-
Validation: Filter the precipitate and dry under a high vacuum. Purity is validated via
NMR (showing a single sharp peak indicative of the quaternary phosphonium center).
Pd-catalyzed synthesis workflow for diphenyldi-p-tolylphosphonium chloride.
Applications in Drug Delivery & Mitochondrial Targeting
The most profound application of diphenyldi-p-tolylphosphonium chloride lies in its use as a mitochondrial delivery vector. Mitochondria are the only organelles with a highly negative resting membrane potential (-150 to -180 mV)[6]. LDCs exploit this electrochemical gradient to accumulate within the mitochondrial matrix at concentrations up to 1000-fold higher than in the cytoplasm[6].
By utilizing p-tolyl groups instead of standard phenyl groups, the molecule achieves a "Goldilocks" level of lipophilicity—hydrophobic enough to pass the lipid bilayer rapidly, but not so lipophilic that it becomes trapped within the membrane core[3].
Protocol 2: Mitochondrial Uptake Validation Assay
This protocol validates the intracellular targeting efficacy of the synthesized compound.
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa cells in 6-well plates containing glass coverslips. Incubate at 37 °C with 5%
until 80% confluency is reached. -
Vector Conjugation & Treatment: Treat the cells with 2 μM of a fluorophore-conjugated diphenyldi-p-tolylphosphonium vector. Incubate for exactly 45 minutes to allow gradient-driven accumulation.
-
Counter-Staining: During the final 15 minutes of incubation, add 100 nM of MitoTracker™ Deep Red to establish a colocalization baseline.
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Fixation & Imaging: Wash the cells three times with cold PBS to remove unbound vectors. Fix with 4% paraformaldehyde. Image using a Confocal Laser Scanning Microscope (CLSM).
-
Causality Analysis: Calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.85 validates that the p-tolyl modifications successfully drove the compound past the plasma membrane (
) and selectively into the mitochondrial matrix ( ).
Electrochemical gradient-driven mitochondrial accumulation of LDCs.
Conclusion
Diphenyldi-p-tolylphosphonium chloride is far more than a simple phase-transfer catalyst. The deliberate integration of p-tolyl substituents fundamentally alters the thermodynamics of the phosphonium core, yielding a molecule with superior lipophilicity and membrane-penetrating capabilities. Whether utilized as an intermediate in advanced Wittig reactions, a potent antimicrobial quaternary phosphonium compound (QPC)[2], or a highly selective mitochondrial vector[3], this molecule exemplifies the power of rational structural design in modern chemical biology.
References
-
National Institutes of Health (PMC). Recent developments in antimicrobial small molecule quaternary phosphonium compounds (QPCs) – synthesis and biological insights. Available at: [Link]
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ChemRxiv. Alkyl vs Aryl Modifications: A Comparative Study on Modular Modifications of Triphenylphosphonium Mitochondrial Vectors. Available at: [Link]
-
ResearchGate. Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy. Available at: [Link]
-
Veterinärmedizinische Universität Wien. Efficiency of mitochondrial uncoupling by modified butyltriphenylphosphonium cations correlates with lipophilicity. Available at:[Link]
-
American Chemical Society (ACS). Palladium-Catalyzed Synthesis of Functionalized Tetraarylphosphonium Salts. Available at: [Link]
Sources
- 1. 18803-09-3|Phenyldi-o-tolylphosphane|BLD Pharm [bldpharm.com]
- 2. Recent developments in antimicrobial small molecule quaternary phosphonium compounds (QPCs) – synthesis and biological insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. vetmeduni.ac.at [vetmeduni.ac.at]
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